

An In-depth Technical Guide to 3,4-Dimethylanthranilic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,4-dimethylbenzoic acid

Cat. No.: B1267761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylanthranilic acid, also known as **2-amino-3,4-dimethylbenzoic acid**, is an aromatic organic compound that belongs to the family of anthranilic acid derivatives. Anthranilic acid and its analogues are recognized as important scaffolds in medicinal chemistry, serving as precursors for the synthesis of a wide array of biologically active molecules.^{[1][2]} These derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]} This technical guide provides a comprehensive overview of the core properties of 3,4-dimethylanthranilic acid, including its physicochemical characteristics, synthesis, and known biological significance, presented in a format tailored for researchers and professionals in drug development.

Core Properties of 3,4-Dimethylanthranilic Acid

A clear understanding of the fundamental properties of 3,4-dimethylanthranilic acid is essential for its application in research and development. The following tables summarize the key physical, chemical, and identification data for this compound.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	2-Amino-3,4-dimethylbenzoic acid	
Synonyms	3,4-Dimethylanthranilic acid	[3]
CAS Number	50419-58-4	[4] [5]
Molecular Formula	C ₉ H ₁₁ NO ₂	[3] [6]
Molecular Weight	165.19 g/mol	[3]
Appearance	White to light yellow solid/powder to crystal	[4] [5]
Melting Point	180°C (decomposition)	[4] [5]
Boiling Point (Predicted)	340.3 ± 30.0 °C	[4]
Density (Predicted)	1.22 ± 0.1 g/cm ³	[4]
Water Solubility	Slightly soluble in water	[4] [5]
pKa (Predicted)	5.18 ± 0.10	[4]

Table 2: Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for 3,4-dimethylanthranilic acid is not readily available in the public domain, predicted data and data from analogous compounds can provide valuable insights. Researchers are advised to perform their own spectral analysis for confirmation.

Spectroscopy Type	Predicted/Analogous Data Highlights	Reference(s)
¹ H NMR	Expected signals for aromatic protons, two methyl groups, an amine proton, and a carboxylic acid proton. The chemical shifts and splitting patterns would be influenced by the substitution pattern on the benzene ring.	[7]
¹³ C NMR	Expected signals for nine distinct carbon atoms, including two methyl carbons, six aromatic carbons (four of which are substituted), and one carboxyl carbon.	
Infrared (IR)	Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching (aromatic and methyl groups), as well as aromatic C=C bending vibrations.	[1]
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ would be expected at m/z 165.19. Fragmentation patterns would likely involve the loss of H ₂ O, CO, and CO ₂ from the parent ion.	[6]

Experimental Protocols

The synthesis of 3,4-dimethylanthranilic acid can be approached through various synthetic routes, often involving the modification of a pre-existing benzene ring. A general conceptual

workflow for its synthesis is outlined below.

Conceptual Synthesis Workflow

A plausible synthetic route to 3,4-dimethylanthranilic acid could start from a commercially available dimethylaniline or a related dimethylated benzene derivative. The introduction of a nitro group followed by its reduction to an amine, and subsequent introduction and hydrolysis of a nitrile or a related carboxyl group precursor, represents a common strategy for the synthesis of substituted anthranilic acids.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of 3,4-dimethylanthranilic acid.

Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on standard organic chemistry transformations and should be adapted and optimized for laboratory conditions.

Step 1: Nitration of 3,4-Dimethylaniline

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dimethylaniline to a mixture of concentrated sulfuric acid and concentrated nitric acid.
- Maintain the temperature below 10°C during the addition.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitrated product.
- Filter, wash with water, and dry the crude 2-nitro-3,4-dimethylaniline.

Step 2: Reduction of the Nitro Group

- Suspend the 2-nitro-3,4-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid).
- Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon and a hydrogen atmosphere.
- Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
- Filter the hot reaction mixture to remove the catalyst and inorganic salts.
- Cool the filtrate to crystallize the 3,4-dimethyl-2-aminoaniline (a diamine intermediate).

Step 3: Diazotization and Cyanation (Sandmeyer Reaction)

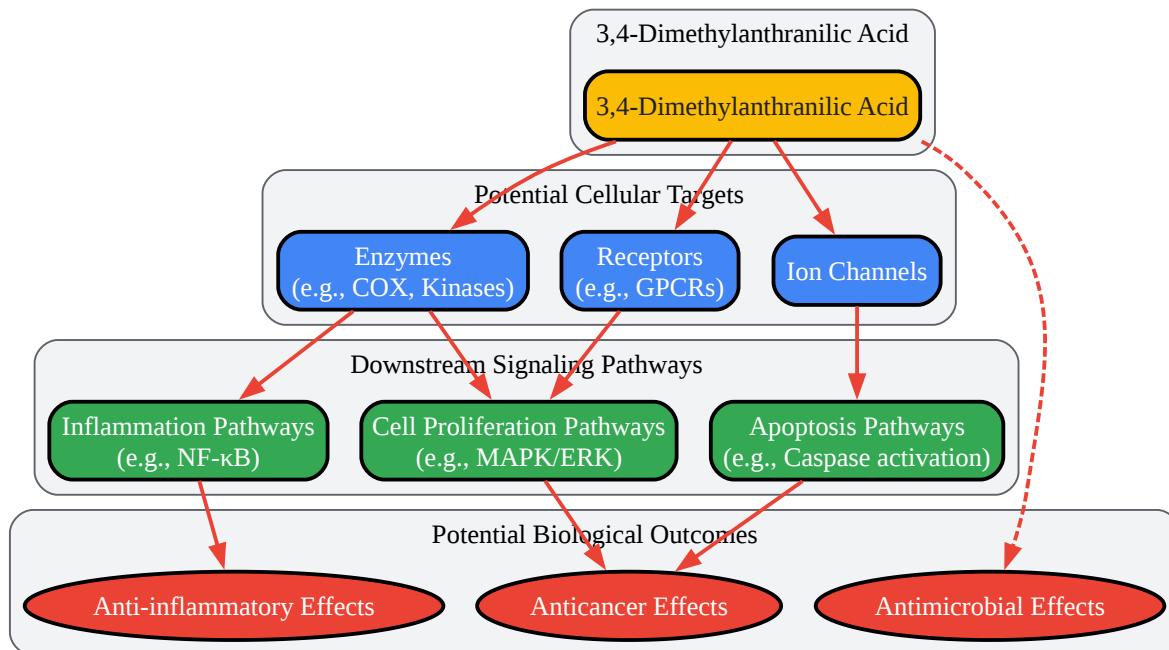
- Dissolve the diamine intermediate in an acidic aqueous solution (e.g., HCl).
- Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide.
- Slowly add the cold diazonium salt solution to the copper cyanide solution, which will result in the formation of 2-cyano-3,4-dimethylaniline.

Step 4: Hydrolysis of the Nitrile

- Heat the 2-cyano-3,4-dimethylaniline under reflux with a strong acid (e.g., aqueous H_2SO_4) or a strong base (e.g., aqueous NaOH) followed by acidic workup.
- The nitrile group will be hydrolyzed to a carboxylic acid group.
- Cool the reaction mixture and adjust the pH to the isoelectric point of 3,4-dimethylanthranilic acid to precipitate the product.
- Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 3,4-dimethylanthranilic acid.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 3,4-dimethylanthranilic acid are limited, the broader class of anthranilic acid derivatives has been extensively investigated for its therapeutic potential. These compounds are known to interact with various biological targets and signaling pathways.


General Biological Activities of Anthranilic Acid Derivatives

Derivatives of anthranilic acid have been reported to exhibit a range of biological activities, including:

- Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.[\[1\]](#)
- Anti-inflammatory Activity: The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid.[\[2\]](#)
- Antimicrobial Activity: Various synthetic derivatives have demonstrated antibacterial and antifungal properties.[\[1\]](#)
- Antiviral Activity: Certain anthranilic acid analogs have been explored for their potential to inhibit viral replication.[\[1\]](#)

Potential Signaling Pathways

Based on the activities of related compounds, 3,4-dimethylanthranilic acid could potentially modulate key cellular signaling pathways implicated in disease. A logical relationship diagram illustrating these potential interactions is provided below.

[Click to download full resolution via product page](#)

Caption: Potential biological targets and signaling pathways of 3,4-dimethylanthranilic acid.

Conclusion

3,4-Dimethylanthranilic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data on this particular isomer is still emerging, the well-established biological activities of the broader class of anthranilic acid derivatives provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, offering a compilation of available data and a framework for future experimental design in the exploration of 3,4-dimethylanthranilic acid's properties and potential applications in drug discovery and development. Further research is warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and uncover its specific biological functions and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sunlake.lookchem.com [sunlake.lookchem.com]
- 4. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4 [chemicalbook.com]
- 5. 2-Amino-3,4-dimethylbenzoic acid | 50419-58-4 [chemicalbook.com]
- 6. PubChemLite - 2-amino-3,4-dimethylbenzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. 50419-58-4|2-Amino-3,4-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dimethylanthranilic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267761#3-4-dimethylanthranilic-acid-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com